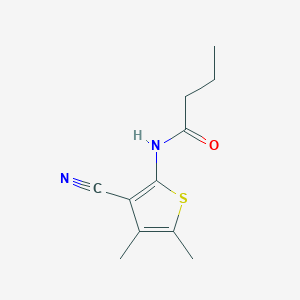![molecular formula C19H21ClN4OS B251074 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251074.png)
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer.
作用機序
The mechanism of action of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces the production of reactive oxygen species, which leads to oxidative stress and DNA damage. It also inhibits the expression of various proteins that are involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
One advantage of using 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potent anticancer activity. It has also been shown to be effective against drug-resistant cancer cells. However, one limitation of using this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in the treatment of infectious diseases such as tuberculosis and malaria. Additionally, further research is needed to optimize the synthesis method and improve the pharmacological properties of this compound.
Conclusion:
This compound is a promising thiosemicarbazone derivative that has shown potential therapeutic applications in the treatment of cancer and infectious diseases. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to DNA damage and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, its potent anticancer activity and potential for combination therapy make it a promising candidate for further research and development.
合成法
The synthesis of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl isothiocyanate in the presence of a base. The resulting thiosemicarbazone derivative is then purified and characterized using various spectroscopic techniques.
科学的研究の応用
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
特性
分子式 |
C19H21ClN4OS |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21ClN4OS/c1-23-10-12-24(13-11-23)15-8-6-14(7-9-15)21-19(26)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,26) |
InChIキー |
LFXRTKQGKSKWEF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
